Benzenesulfonic acid, 5-chloro-2,4-dinitro-
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Overview
Description
5-chloro-2,4-dinitrobenzenesulfonic acid is an organic compound with the molecular formula C6H3ClN2O7S. It is a derivative of benzenesulfonic acid, featuring both chloro and nitro substituents. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2,4-dinitrobenzenesulfonic acid typically involves the nitration of 5-chlorobenzenesulfonic acid. The process includes the following steps:
Nitration: 5-chlorobenzenesulfonic acid is treated with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures.
Industrial Production Methods
In industrial settings, the production of 5-chloro-2,4-dinitrobenzenesulfonic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2,4-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Oxidation: The sulfonic acid group can be oxidized under specific conditions to form sulfonate esters.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or dimethylamine in ethanol are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are typical for reducing nitro groups.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted aromatic compounds with nucleophiles replacing the chlorine atom.
Reduction: 5-chloro-2,4-diaminobenzenesulfonic acid.
Oxidation: Sulfonate esters.
Scientific Research Applications
5-chloro-2,4-dinitrobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in nucleophilic aromatic substitution reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2,4-dinitrobenzenesulfonic acid involves its interaction with nucleophiles and other reactive species. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, facilitating substitution reactions . The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
2,4-dinitrobenzenesulfonic acid: Lacks the chloro substituent, making it less reactive in certain nucleophilic substitution reactions.
5-chloro-2-nitrobenzenesulfonic acid: Contains only one nitro group, resulting in different reactivity and applications.
4-chloro-2,6-dinitrobenzenesulfonic acid: Has nitro groups at different positions, affecting its chemical behavior.
Uniqueness
5-chloro-2,4-dinitrobenzenesulfonic acid is unique due to the combination of chloro and nitro substituents, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
56961-56-9 |
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Molecular Formula |
C6H3ClN2O7S |
Molecular Weight |
282.62 g/mol |
IUPAC Name |
5-chloro-2,4-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H3ClN2O7S/c7-3-1-6(17(14,15)16)5(9(12)13)2-4(3)8(10)11/h1-2H,(H,14,15,16) |
InChI Key |
CMKHZJCLDSYCNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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